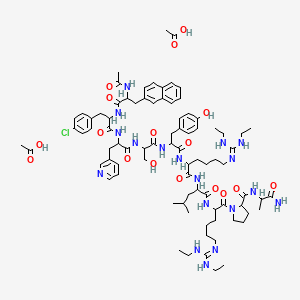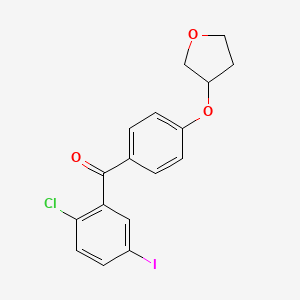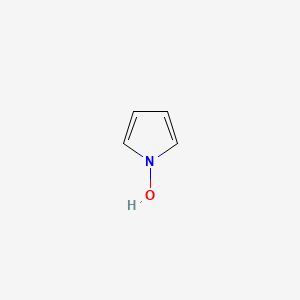
1H-Pyrrol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-1-ol can be synthesized through several methods. One common approach involves the hydroxylation of pyrrole using oxidizing agents. For instance, the reaction of pyrrole with hydrogen peroxide in the presence of a catalyst can yield this compound. Another method includes the use of N-hydroxyphthalimide as a hydroxylating agent under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of pyrrole to this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrol-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2,5-dione using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield pyrrolidine, a saturated heterocyclic amine.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyrrole-2,5-dione.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrroles depending on the reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrol-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound derivatives as pharmaceutical agents, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrol-1-ol in biological systems involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential enzymatic processes.
Comparación Con Compuestos Similares
1H-Pyrrol-1-ol can be compared with other hydroxylated pyrroles and pyrrolidines:
1H-Pyrrole-2-ol: Similar to this compound but with the hydroxyl group at the 2-position. It exhibits different reactivity and biological activity.
Pyrrolidine: The fully saturated analog of pyrrole, lacking the aromaticity and hydroxyl group of this compound. It is commonly used in organic synthesis and pharmaceuticals.
2,5-Dihydroxypyrrole:
This compound is unique due to its specific positioning of the hydroxyl group, which imparts distinct reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
1-hydroxypyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-5-3-1-2-4-5/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIAGSJDARBSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
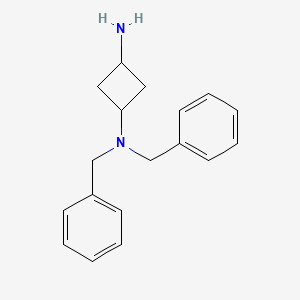
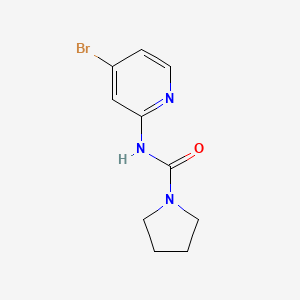
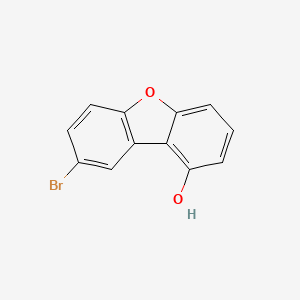
![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)

![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
